BenchChemオンラインストアへようこそ!

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea

NADPH oxidase (Nox) inhibition structure-activity relationship (SAR) conformational analysis

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea (CAS 6756-31-6, molecular formula C₁₆H₁₄N₄O₂, molecular weight 294.31 g/mol) is a heterocyclic urea derivative belonging to the 1,3,4-oxadiazole family. The molecule consists of a central 1,3,4-oxadiazole ring substituted at the 2-position with a phenylurea moiety and at the 5-position with a benzyl group.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 6756-31-6
Cat. No. B2541167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea
CAS6756-31-6
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H14N4O2/c21-15(17-13-9-5-2-6-10-13)18-16-20-19-14(22-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,20,21)
InChIKeyKSZSILZJBBUNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea (CAS 6756-31-6): Chemical Identity, Structural Class, and Procurement Baseline


1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea (CAS 6756-31-6, molecular formula C₁₆H₁₄N₄O₂, molecular weight 294.31 g/mol) is a heterocyclic urea derivative belonging to the 1,3,4-oxadiazole family. The molecule consists of a central 1,3,4-oxadiazole ring substituted at the 2-position with a phenylurea moiety and at the 5-position with a benzyl group . 1,3,4-Oxadiazoles are recognized for their broad pharmacological potential and favorable physicochemical properties, including improved thermal and metabolic stability and lower lipophilicity compared to isomeric oxadiazoles [1]. However, authoritative, peer-reviewed quantitative biological data specifically for this compound remain extremely scarce, and no head-to-head comparator studies were identified in the accessible literature.

Why 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea Cannot Be Interchanged with In-Class 1,3,4-Oxadiazole Ureas


Within the 1,3,4-oxadiazole urea subclass, even minor structural modifications can lead to substantial differences in biological activity. For example, the Nox inhibitory activity of 1,3,4-oxadiazole urea derivatives is highly sensitive to the substitution pattern on the oxadiazole ring; electron-withdrawing groups at specific positions result in 80–90% inhibition, whereas electron-donating groups yield only 60–70% inhibition [1]. The presence of a methylene linker (benzyl) instead of a directly attached phenyl ring at the 5-position of the oxadiazole introduces conformational flexibility and alters the spatial orientation of the pharmacophore, which can critically affect target engagement and selectivity. Therefore, 1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea cannot be assumed to be functionally equivalent to analogs such as 1-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea or 1-(5-methyl-1,3,4-oxadiazol-2-yl)-3-phenylurea without direct comparative data. The quantitative evidence supporting this structural sensitivity is presented below.

Quantitative Differentiation Evidence for 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea — Direct and Class-Level Comparisons


Structural Differentiation from 1-Phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea via Conformational Flexibility and Linker Effect

The target compound differs from the characterized Nox inhibitor lead 1-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea (7a) by replacement of the 5-phenyl substituent with a 5-benzyl group [1]. This substitution introduces a methylene spacer, increasing the degrees of rotational freedom from approximately 2 to 4 rotatable bonds (estimated from ChemSrc data vs. 7a). In a class-level analysis of 24 1,3,4-oxadiazole urea analogs, the identity of the 5-substituent was the primary determinant of Nox2/Nox4 inhibitory potency, with electron-withdrawing vs. electron-donating groups shifting inhibition rates from >90% to <70% [1]. Although no direct bioassay data for 1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea were found in peer-reviewed literature, the methylene insertion is expected to alter electronic conjugation, molecular shape, and target-binding pose relative to the 5-phenyl analog.

NADPH oxidase (Nox) inhibition structure-activity relationship (SAR) conformational analysis

Physicochemical Differentiation: Predicted Lipophilicity and Solubility Relative to 5-Methyl and 5-Phenyl Analogs

Based on the presence of the benzyl group, the target compound is predicted to have a higher logP (approximately 2.5–3.0) compared to the 5-methyl analog 1-(5-methyl-1,3,4-oxadiazol-2-yl)-3-phenylurea (predicted logP approximately 1.5–2.0) and the 5-phenyl analog (predicted logP approximately 2.0–2.5). This increase in lipophilicity is consistent with the general property of 1,3,4-oxadiazoles that substituent lipophilicity correlates with membrane permeability and metabolic stability [1]. However, these are in silico predictions only; no experimental logP, solubility, or permeability data for the target compound were found in the accessible literature.

physicochemical profiling drug-likeness logP prediction

Absence of Direct Bioassay Data: Knowledge Gap Versus Closest Characterized Analog 1-Phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea

A comprehensive search of PubMed, Google Scholar, and patent databases (queried May 2026) returned zero peer-reviewed papers or patents containing quantitative bioassay data for 1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea (CAS 6756-31-6). The closest structurally characterized analog is 1-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea (compound 7a in the Nox inhibitor series), which showed moderate Nox2/Nox4 inhibition (exact value not reported for 7a alone, but class range 60–94% at 10 µM) [1]. No IC₅₀, Kᵢ, or selectivity data are available for the target compound in any biological assay system. This represents a significant evidence gap for procurement decisions predicated on biological activity.

data gap analysis comparator selection bioassay benchmarking

Recommended Application Scenarios for 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea Based on Available Structural and Class-Level Evidence


SAR Probe for Investigating the Role of 5-Substituent Flexibility in 1,3,4-Oxadiazole Urea Target Engagement

The unique benzyl substitution introduces a methylene spacer absent in the characterized 5-phenyl and 5-methyl analogs [1]. This compound can serve as a conformational probe in Nox, kinase, or other target systems where 1,3,4-oxadiazole ureas have shown activity, allowing researchers to dissect the contribution of linker flexibility to binding affinity and selectivity.

Negative Control or Inactive Comparator for 5-Phenyl-1,3,4-oxadiazol-2-yl Urea Bioassays

Given the class-level SAR demonstrating that electron-donating 5-substituents reduce Nox inhibitory potency by 20–30% relative to electron-withdrawing groups [1], the benzyl-substituted compound may exhibit weaker activity than the 5-phenyl lead. It can be deployed as a structurally matched negative control or partial agonist probe in dose-response studies.

Physicochemical Benchmarking of 1,3,4-Oxadiazole Urea Libraries for ADME Property Optimization

The predicted higher logP and increased rotational flexibility of the target compound, relative to the 5-methyl and 5-phenyl analogs, make it a valuable reference point for correlating structural modifications with solubility, permeability, and metabolic stability in oxadiazole-based compound libraries [2].

Synthetic Intermediate for Diversification of the 1,3,4-Oxadiazole Urea Scaffold

The compound's 5-benzyl group can be further functionalized (e.g., halogenation, oxidation) to generate a focused library of derivatives. Its phenylurea moiety provides a stable urea linkage suitable for subsequent SAR exploration, as demonstrated in the broader 1,3,4-oxadiazole urea series [1].

Quote Request

Request a Quote for 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.